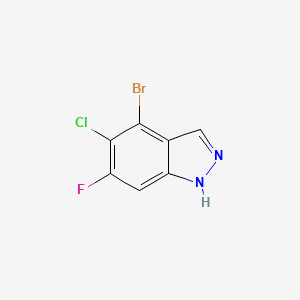

4-bromo-5-chloro-6-fluoro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-5-chloro-6-fluoro-1H-indazole is a chemical compound with the CAS Number: 2368909-55-9 . It has a molecular weight of 249.47 . This compound is used as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of 4-bromo-5-chloro-6-fluoro-1H-indazole involves several steps. It can be synthesized from 1-bromo-2-chloro-4-methylbenzene by first undergoing nitration to produce 1-bromo-2-chloro-4-methylbenzene, then reducing the nitro group to obtain 5-bromo-4-chloro-2-methylbenzenamine, and finally cyclizing to obtain 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis

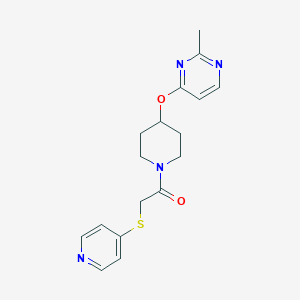

The molecular structure of 4-bromo-5-chloro-6-fluoro-1H-indazole is represented by the InChI Code: 1S/C7H3BrClFN2/c8-6-3-2-11-12-5(3)1-4(10)7(6)9/h1-2H, (H,11,12) .Chemical Reactions Analysis

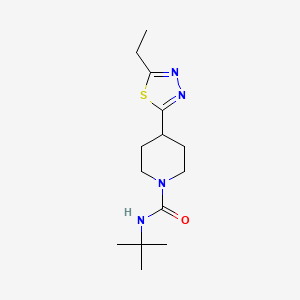

4-bromo-5-chloro-6-fluoro-1H-indazole can participate in various chemical reactions. For instance, it can be used in the preparation of PI3 kinase inhibitors .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and is stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

- PI3 Kinase Inhibitors : 4-bromo-5-chloro-6-fluoro-1H-indazole serves as an intermediate in the synthesis of PI3 kinase inhibitors . These inhibitors play a crucial role in cancer research and targeted therapy.

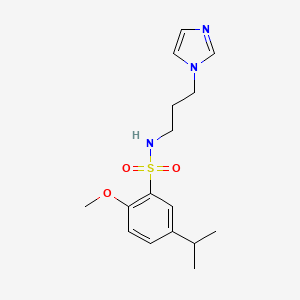

- HIV Protease Inhibitors : Indazole derivatives have been explored for their potential as HIV protease inhibitors . Their ability to interfere with viral replication makes them valuable candidates in antiretroviral drug development.

- Novel Synthesis Mechanism : Recent studies have proposed a novel mechanism for the synthesis of indazole, challenging previously accepted pathways. Understanding this mechanism can guide future synthetic efforts.

- Formaldoxime and Hydrazine Synthesis : 4-bromo-6-chloro-1H-indazole serves as an intermediate in the preparation of formaldoxime and hydrazine . These compounds find applications in various chemical processes.

Medicinal Chemistry and Drug Development

Biological Activity and Pharmacology

Synthetic Methodology and Mechanistic Insights

Chemical Intermediates and Organic Synthesis

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-5-chloro-6-fluoro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-6-3-2-11-12-5(3)1-4(10)7(6)9/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWQHBZNRIQXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)Cl)Br)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-chloro-6-fluoro-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2615881.png)

![1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2615882.png)

![8-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2615883.png)

![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)

![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate](/img/structure/B2615897.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)